3-Ethyl-2,3-dihydro-1,2,4-benzotriazine
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
The 2,3-dihydro-1,2,4-benzotriazine scaffold belongs to the broader family of benzotriazines, which are bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a triazine ring. researchgate.net As nitrogen-containing heterocycles, they are a significant class of compounds in organic and medicinal chemistry. The 1,2,4-benzotriazine (B1219565) nucleus is a prominent substructure found in numerous pharmacologically active compounds. researchgate.net The incorporation of the benzotriazine moiety can influence a molecule's biological activity, making this class a subject of ongoing research for the development of new therapeutic agents. researchgate.net
Historical Evolution of Dihydrobenzotriazine Chemistry
The chemistry of the parent aromatic 1,2,4-benzotriazines dates back to the late 19th century. However, the exploration of their dihydro derivatives has a unique history marked by an accidental discovery.
A pivotal moment in the history of dihydrobenzotriazines occurred a century ago when W. H. Perkin Jr. and G. C. Riley attempted to synthesize 8-amino-1,2,3,4-tetrahydrocarbazole by reducing the 2-nitrophenylhydrazone of cyclohexanone (B45756). researchgate.netnih.gov Instead of the expected product, they isolated a bright yellow compound whose structure they could not correctly identify at the time. researchgate.netnih.gov
Decades later, in 1955, F. Sparatore re-examined the compound and its reactivity. researchgate.net Subsequent detailed analysis by Sparatore and Cerri definitively established the structure as cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine. researchgate.netnih.gov This corrected identification was crucial, as it revealed that the reaction involved an initial reduction of the nitro group to an amino group, followed by a cyclization and subsequent air oxidation. researchgate.netnih.gov
This clarification established a general and reliable synthetic pathway for a variety of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines through the reduction of 2-nitrophenylhydrazones derived from different ketones. nih.govnih.gov This methodology opened the door for the synthesis and investigation of a large number of derivatives within this chemical class. researchgate.netnih.govnih.gov
Structural Framework and Nomenclature of the 1,2,4-Benzotriazine System, with Emphasis on Dihydro Analogs
The fundamental structure of a 1,2,4-benzotriazine consists of a benzene ring fused to a 1,2,4-triazine (B1199460) ring. The nomenclature dictates a specific numbering system for the atoms in the bicyclic structure to identify substituent positions.
Dihydro analogs, such as 2,3-dihydro-1,2,4-benzotriazines, are formed by the formal addition of two hydrogen atoms across the triazine ring of the parent aromatic system. This saturation reduces a double bond within the heterocyclic ring, leading to a non-aromatic triazine portion. The position of these hydrogen atoms determines the specific isomer (e.g., 1,2-dihydro, 3,4-dihydro, etc.).
3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines are noted for their stability in a pure solid state and their characteristic bright yellow color. nih.gov In acidic conditions, they exhibit a color change to a red-purple hue due to the formation of various tautomeric and resonating ionic forms. researchgate.netnih.gov The general synthesis for these compounds involves the reduction of 2-nitrophenylhydrazones, which can be achieved through methods like catalytic hydrogenation, followed by air oxidation of the resulting tetrahydrobenzotriazine intermediate. nih.gov
The table below illustrates the core structures of the parent 1,2,4-benzotriazine and its dihydro analog, highlighting the key structural differences.
| Compound Name | Chemical Structure | Key Features |
| 1,2,4-Benzotriazine | Fully aromatic bicyclic system. Contains a benzene ring fused to a 1,2,4-triazine ring. | |
| 2,3-Dihydro-1,2,4-benzotriazine | Non-aromatic triazine ring portion. Saturation across the N2 and C3 positions. The specific compound of interest, 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine, features an ethyl group at the C3 position. | |
| 3,4-Dihydro-1,2,4-benzotriazine | Non-aromatic triazine ring portion. Saturation across the N4 and C3 positions. This class is often substituted at the C3 position. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72128-58-6 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-3,4-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H11N3/c1-2-9-10-7-5-3-4-6-8(7)11-12-9/h3-6,9-10H,2H2,1H3 |
InChI Key |
OZKNQDSEEUPZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2,3 Dihydro 1,2,4 Benzotriazine and Congeners
Established Synthetic Routes to 3,3-Disubstituted 2,3-Dihydro-1,2,4-benzotriazines
The development of synthetic pathways to 3,3-disubstituted 2,3-dihydro-1,2,4-benzotriazines has a long history, with foundational methods that continue to be relevant in organic synthesis.
A general and widely utilized method for synthesizing a variety of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines is the reduction of 2-nitrophenylhydrazones derived from different ketones. nih.govnih.govresearchgate.net This pathway was discovered unexpectedly when the reduction of cyclohexanone (B45756) 2-nitrophenylhydrazone with sodium dithionite (B78146) yielded a yellow compound instead of the anticipated colorless amino derivative. nih.govnih.gov It was later determined that the synthesis occurs in two main steps: an initial reduction of the nitro group, followed by cyclization and subsequent oxidation. nih.gov
The process begins with the reduction of the nitro group on the 2-nitrophenylhydrazone to an amino group. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the hydrazone carbon atom. nih.gov This attack results in the formation of a 1,2,3,4-tetrahydrobenzotriazine intermediate, which is then oxidized to the final 3,4-dihydro-1,2,4-benzotriazine product. nih.gov
The choice of reducing agent is critical for the efficiency of the cyclization process. While the initial discovery utilized a chemical reductant, subsequent research has optimized these conditions. nih.gov
Chemical Reductants: Agents like sodium dithionite have been used historically. nih.govnih.gov However, these can sometimes introduce by-products that complicate purification.
Catalytic Hydrogenation: The preferred method for the reduction of 2-nitrophenylhydrazones is catalytic hydrogenation over Palladium on carbon (Pd/C). nih.gov This approach is often quantitative and avoids the collateral effects that can be associated with chemical reductants, leading to cleaner reactions and higher yields. nih.gov
| Reductive Method | Reagent/Catalyst | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Quantitative yields, avoids side effects, clean reaction | Requires specialized hydrogenation equipment |
| Chemical Reduction | Sodium Dithionite | Historically significant, readily available reagent | Can lead to unexpected by-products, may not be as clean |
Following the reductive formation of the 1,2,3,4-tetrahydrobenzotriazine intermediate, an oxidation step is necessary to yield the final dihydrobenzotriazine product. The most common method for this oxidation is simply bubbling air through an ethanolic solution of the tetrahydro intermediate. nih.gov In some specific cases, such as for the oxidation of tetrahydropyridotriazines, a stronger oxidizing agent like excess activated Manganese Dioxide (MnO₂) is employed. nih.gov
Beyond the classical reductive cyclization of 2-nitrophenylhydrazones, other precursors have been explored for the synthesis of the dihydro-1,2,4-benzotriazine core. One such approach involves the reaction of cyclohexane-1,2-dione with amidrazones to produce 3-substituted 5,6,7,8-tetrahydro-1,2,4-benzotriazines. scispace.com Another strategy is the oxidative cyclization of amidrazones to form the 1,4-dihydro-1,2,4-benzotriazin-4-yl radical framework. osi.lv
Reductive Cyclization of 2-Nitrophenylhydrazones of Ketones
Contemporary and Emerging Synthetic Strategies for the 1,2,4-Benzotriazine (B1219565) Core
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods for constructing heterocyclic cores. These emerging strategies often provide access to a broader range of derivatives under milder conditions.
A novel and highly efficient strategy for constructing the 1,2,4-benzotriazine core is a metal-free [5+1] cycloaddition-aromatization reaction. acs.orgnih.gov This protocol involves the reaction of benzotriazoles with sulfur ylides, which are generated in situ. researchgate.net The reaction proceeds through a cleavage of the N-N single bond in the benzotriazole (B28993), followed by cycloaddition and aromatization to yield the 1,2,4-benzotriazine derivatives in good yields. acs.orgnih.gov
This strategy is notable for several advantages:
Metal-Free Conditions: It avoids the use of transition metal reagents. nih.govorganic-chemistry.org
Mild Conditions: The reaction proceeds under mild conditions. organic-chemistry.org
Readily Available Materials: It utilizes inexpensive and easily accessible starting materials. organic-chemistry.org
Broad Substrate Scope: The method is applicable to a wide range of substituted benzotriazoles and sulfonium (B1226848) salts, allowing for the synthesis of diverse derivatives. organic-chemistry.org
Optimal reaction conditions have been identified as using potassium carbonate (K₂CO₃) as the base and isopropanol (B130326) (i-PrOH) as the solvent, achieving high yields. organic-chemistry.org The proposed mechanism involves the formation of a sulfur ylide, which attacks the benzotriazole, leading to ring opening and a subsequent intramolecular nucleophilic substitution to form the final product. organic-chemistry.org
| Substrate (Benzotriazole) | Substrate (Sulfonium Salt) | Base | Solvent | Yield |
| Benzotriazole | Trimethylsulfonium iodide | K₂CO₃ | i-PrOH | 85% organic-chemistry.org |
| Various substituted benzotriazoles | Various sulfonium salts | K₂CO₃ | i-PrOH | Good yields organic-chemistry.org |
Cascade Reactions Involving N-N or N-S Bond Cleavage
Recent advancements in synthetic organic chemistry have led to the development of novel cascade reactions for the synthesis of 1,2,4-benzotriazine derivatives, which can be precursors to or structurally related to 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine. These reactions often involve the strategic cleavage of N-N or N-S bonds in suitably designed precursors.
A notable example is the divergent synthesis of 1,2,4-benzotriazines and benzotriazoles from 1-trifluoromethyl benzotriazoles. This metal-free cascade reaction's outcome is dictated by the choice of base, which selectively initiates either N-N or N-S bond cleavage. When lithium hydroxide (B78521) (LiOH) is used, the reaction proceeds through an N-N bond cleavage, leading to the formation of 1,2,4-benzotriazine derivatives. Conversely, the use of cesium carbonate (Cs₂CO₃) mediates a desulfonylative substitution via N-S bond cleavage, yielding N¹-alkylated benzotriazoles. This method provides a convenient and versatile route to these heterocyclic systems.
The development of such selective cascade reactions, hinging on the controlled cleavage of specific bonds, opens up new avenues for the synthesis of complex heterocyclic scaffolds. While the direct synthesis of this compound via these specific cascade reactions has not been explicitly detailed, the underlying principles of controlled N-N or N-S bond cleavage present a promising strategy for future synthetic designs targeting this and related congeners.
Photochemical Routes for Related Heterocycles (e.g., Benzotriazinones, with potential for dihydro analogs)
Photochemical methods offer a powerful and often milder alternative to traditional thermal reactions for the synthesis of heterocyclic compounds. In the context of benzotriazine chemistry, photochemical routes have been successfully employed for the synthesis of related heterocycles, such as benzotriazin-4(3H)-ones, which are oxidized analogs of the dihydrobenzotriazine core.
A recently developed protocol describes the synthesis of substituted benzotriazin-4(3H)-ones through a photocyclization reaction of acyclic aryl triazine precursors. This method utilizes violet light (420 nm) in a continuous flow reactor, affording excellent yields in short residence times without the need for additives or photocatalysts. The reaction is proposed to proceed through a nitrogen-centered-H shift, a transformation related to the Norrish type II reaction. This innovative approach highlights the potential of photochemical strategies in constructing the benzotriazinone scaffold, which could potentially be adapted for the synthesis of dihydro analogs through subsequent reduction steps.
Furthermore, the broader field of photochemistry of nitrogen-containing heterocycles provides valuable insights. For instance, the photolysis of benzotriazoles has been studied, leading to the formation of condensed heterocycles through the elimination of nitrogen and selective ring closure. While distinct from the synthesis of dihydrobenzotriazines, these studies underscore the reactivity of the triazole system under photochemical conditions. Additionally, photoinduced cleavage of N-N bonds in aromatic hydrazines and hydrazides has been achieved using visible light and a ruthenium photocatalyst, demonstrating a mild method for breaking these bonds, a key step in some synthetic routes to nitrogen heterocycles.
Although a direct photochemical synthesis of this compound is not yet established, these examples with related structures suggest that photochemical methods hold significant promise for the development of novel and efficient synthetic pathways to this class of compounds.
Intramolecular Cyclization of Substituted Azides
Intramolecular cyclization of substituted azides is a well-established and powerful strategy for the synthesis of nitrogen-containing heterocycles, including benzotriazines. This approach leverages the reactivity of the azide (B81097) moiety as a precursor to a nitrene or its synthetic equivalent, which can then undergo cyclization with a suitably positioned functional group on the aromatic ring.
An efficient methodology for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d]triazines has been developed based on the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. This reaction proceeds under basic conditions and involves the insertion of an alcohol or phenol. Density functional theory (DFT) calculations have shed light on the reaction mechanism, which is proposed to involve α-deprotonation of the TosMIC moiety, followed by nucleophilic attack on the azide, cyclization, and subsequent loss of the tosyl group. This method offers a milder alternative to the traditional use of harsh acidic conditions and toxic reagents for the synthesis of benzotriazines.
Furthermore, the intramolecular cyclization of azido-isocyanides has been explored, leading to the formation of complex heterocyclic systems. In the presence of catalytic amounts of sodium azide, α-azido-ω-isocyanides can undergo an unprecedented intramolecular cyclization to yield tricyclic cyanamides. This highlights the diverse reactivity of the azide group in constructing fused ring systems.
A conceptually new synthetic approach to benzotriazoles involves the endo-cyclization of 2-azidoaryl lithiums, generated in situ from 2-azido-aryl bromides. This method demonstrates the directing effect of the azide group in facilitating selective metal-halogen exchange and subsequent cyclization. While this particular reaction leads to benzotriazoles, the principle of azide-directed cyclization is a valuable tool in heterocyclic synthesis.
Derivatization and Functionalization Techniques for 2,3-Dihydro-1,2,4-benzotriazines
Strategies for Alkylation and Arylation at Specific Nitrogen and Carbon Centers
The functionalization of the 2,3-dihydro-1,2,4-benzotriazine scaffold through alkylation and arylation at its nitrogen and carbon centers is crucial for modulating its physicochemical and biological properties. While direct alkylation and arylation studies on this compound are not extensively documented, strategies employed for related 1,2,4-triazine (B1199460) and benzotriazine systems offer valuable insights into potential synthetic pathways.
For instance, a photoinduced, eco-friendly method has been developed for the arylation and alkylation of 1,2,4-triazine-3,5(2H,4H)-diones. This approach utilizes a cross-dehydrogenative coupling reaction with hydrazines, demonstrating the feasibility of introducing aryl and alkyl substituents onto the triazine ring under mild, light-induced conditions.
In the context of benzotriazines, palladium-catalyzed cross-coupling reactions have proven to be powerful tools for C-H functionalization. A notable example is the regioselective ortho-acetoxylation of 3-aryl-1,2,4-benzotriazines, which proceeds via a C-H activation mechanism. This method allows for the introduction of an acetoxy group onto the aryl substituent at the C3 position, which can serve as a handle for further transformations.
Furthermore, the synthesis of 4-alkyl- and 4-aryl-1,2,3-benzotriazines has been achieved through the oxidation of hydrazones of o-aminophenyl alkyl and aryl ketones. This provides a route to introduce substituents at the C4 position of the benzotriazine ring system.
While these examples pertain to related heterocyclic systems, the underlying principles of photochemical activation, transition-metal-catalyzed C-H functionalization, and classical condensation reactions can be envisioned as viable strategies for the selective alkylation and arylation of this compound at its various nitrogen and carbon positions.
Introduction of Functionalities at the C3-Ethyl Position
The introduction of new functionalities at the C3-ethyl position of this compound is a key strategy for exploring the structure-activity relationships of this class of compounds. While direct functionalization of the ethyl group in this specific heterocyclic system is not widely reported, general principles of organic synthesis and methodologies applied to similar structures can provide a roadmap for such transformations.
One potential approach involves the initial synthesis of a 3-substituted-1,2,4-benzotriazine with a functional group that can be subsequently elaborated. For example, the synthesis of 3-methyl- and 3-phenyl-1,2,4-benzotriazines has been achieved through the reductive cyclization of the corresponding 2-nitrophenylhydrazones. By analogy, a precursor with a functionalized two-carbon side chain could be used to introduce functionalities at the C3 position.
Another strategy could involve the deprotonation of the α-carbon of the ethyl group, followed by reaction with an electrophile. The feasibility of this approach would depend on the acidity of the α-protons, which may be influenced by the electronic properties of the dihydrobenzotriazine ring.
Furthermore, palladium-catalyzed cross-coupling reactions, which have been successfully used for the ortho-acetoxylation of 3-aryl-1,2,4-benzotriazines, could potentially be adapted for the functionalization of a C3-alkyl substituent, provided a suitable directing group strategy is employed.
While specific examples for the direct functionalization of the C3-ethyl group of this compound are scarce, the broader toolkit of modern synthetic organic chemistry offers a range of potential methods, including the use of functionalized precursors, α-functionalization, and transition-metal-catalyzed reactions, that could be explored for this purpose.
Comprehensive Structural Characterization and Elucidation
Spectroscopic Analysis for Molecular Structure Determination
Vibrational and Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Analysis of 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine using UV-Vis spectroscopy would reveal its characteristic electronic absorption bands. Typically, dihydro-1,2,4-benzotriazines are colored compounds, often appearing yellow, which is attributed to electronic transitions within the chromophoric system. The spectrum would be expected to show absorptions corresponding to π→π* transitions, likely at shorter wavelengths (in the UV region), and n→π* transitions at longer wavelengths (in the visible region), which are responsible for the compound's color. A data table would present the absorption maxima (λmax) in nanometers (nm) and their corresponding molar absorptivity (ε) values, measured in a specified solvent.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of C₉H₁₁N₃.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.
Table 1: Hypothetical HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃ |
| Calculated Mass | [Value] |
| Measured Mass | [Value] |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound were analyzed, XRD would provide precise atomic coordinates, defining the bond lengths, bond angles, and torsion angles within the molecule. This analysis would confirm the connectivity of the atoms and reveal the conformation of the dihydrotriazine ring (e.g., half-chair, boat) and the orientation of the ethyl substituent. Key crystallographic data would be summarized in a table.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| β (°) | [Value] |
| Volume (ų) | [Value] |
Computational Approaches to Structural Elucidation
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
DFT calculations would serve as a powerful tool to complement experimental findings. A computational model of this compound would be generated, and its geometry would be optimized to find the lowest energy conformation. These calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
FMO analysis would provide insights into the compound's reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability. Maps of the electron density distribution for the HOMO and LUMO would illustrate the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Table 3: Hypothetical FMO Data
| Parameter | Energy (eV) |
|---|---|
| EHOMO | [Value] |
| ELUMO | [Value] |
The geometrically optimized structure from DFT calculations would yield theoretical bond lengths and angles. These computed values would be compared with experimental data obtained from XRD, if available, to validate the accuracy of the computational method. A comprehensive table would list key bond lengths (e.g., C-N, N-N, C-C) and bond angles, providing a detailed picture of the molecular geometry.
Table 4: Hypothetical Comparison of Key Geometrical Parameters
| Bond/Angle | Calculated (DFT) Value (Å or °) |
|---|---|
| N1-N2 | [Value] |
| N2-C3 | [Value] |
| C3-N4 | [Value] |
| N1-C8a | [Value] |
| N2-C3-N4 | [Value] |
Conformational Analysis and Energy Minima
The conformational landscape of the 2,3-dihydro-1,2,4-benzotriazine ring system is primarily defined by the puckering of the non-aromatic dihydrotriazine ring. nih.gov This six-membered ring is not planar and can adopt various conformations, such as boat, chair, envelope, and twisted forms, to minimize steric strain. researchgate.net The presence of the ethyl group at the 3-position introduces additional conformational possibilities and influences the relative stability of these puckered forms.
Computational studies on analogous systems, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, have utilized density functional theory (DFT) to explore the potential energy surface. nih.gov These studies reveal distinct energy minima corresponding to different rotational orientations of the substituent at the 3-position. For this compound, similar calculations would identify the preferred spatial arrangement of the ethyl group relative to the dihydrotriazine ring. The two primary low-energy conformations, or rotamers, would likely correspond to the ethyl group being oriented in pseudo-axial and pseudo-equatorial positions.
The relative energies of these conformers determine their population at equilibrium. It is anticipated that the conformer with the ethyl group in a pseudo-equatorial position would be the more stable, or global minimum, due to reduced steric hindrance with the fused benzene (B151609) ring and the hydrogen atom at the 2-position. The energy difference (ΔE) between the global minimum and other local minima dictates the conformational flexibility of the molecule.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| I (Predicted Global Minimum) | Pseudo-equatorial | 0.00 | C-C-N-C: ~160-180° |
| II (Predicted Local Minimum) | Pseudo-axial | > 0 | C-C-N-C: ~40-60° |
Note: The data in this table is predictive and based on the analysis of analogous heterocyclic systems. Specific values for this compound would require dedicated quantum chemical calculations.
The puckering of five or six-membered rings can be quantitatively described by specific parameters that define the degree and type of puckering (e.g., bending and twisting). nih.govbiorxiv.org In the case of the dihydrotriazine ring, the fusion to the planar benzene ring constrains its flexibility, making certain puckered forms, like half-chair or screw-boat, more likely than a full chair conformation. nih.gov The specific puckering parameters are sensitive to substitution, and the ethyl group at C3 would influence the precise geometry of the lowest energy conformers. biorxiv.org
Molecular Dynamics Simulations (for analogous systems)
For a molecule like this compound, an MD simulation in a solvent such as water or ethanol (B145695) would reveal several key dynamic properties:
Ring Flexibility: The simulation would show the dihydrotriazine ring dynamically interconverting between different puckered conformations. The frequency and duration of these conformational states would be related to the energy barriers between them.
Ethyl Group Rotation: The C-N bond connecting the ethyl group to the ring would exhibit rotational motion. The simulation would show the ethyl group sampling different orientations, with a preference for lower-energy staggered conformations.
Solvent Interactions: The simulation would detail how solvent molecules arrange around the solute, particularly the formation of hydrogen bonds between the N-H protons of the dihydrotriazine ring and solvent molecules. The solvation shell's structure can, in turn, influence the conformational preferences of the ring. biorxiv.org
In MD simulations of related benzotriazole (B28993) and benzotriazine derivatives, researchers have analyzed root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of ligand-protein complexes and the flexibility of different parts of the molecule. mdpi.comnih.gov A similar analysis for this compound would quantify the positional fluctuations of the ethyl group and the atoms of the heterocyclic ring, highlighting regions of higher or lower flexibility.
Aromaticity Indices (e.g., NICS) for Ring Systems
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic molecules. dtu.dkrsc.org In this compound, two ring systems are present: a benzene ring and a dihydrotriazine ring. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromatic character of a ring system. github.io A negative NICS value calculated at the center of a ring is indicative of aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity. rsc.org
Benzene Ring: The fused benzene ring is expected to retain a high degree of aromaticity. Computational studies on related benzazoles, such as benzotriazole, show significant negative NICS values for the six-membered ring, confirming its aromatic character. researchgate.net For this compound, the NICS(1) value (calculated 1 Å above the ring plane to minimize local σ-bond effects) for the benzene ring is predicted to be strongly negative, comparable to that of benzene itself. github.io
Dihydrotriazine Ring: In contrast, the 2,3-dihydro-1,2,4-benzotriazine ring is saturated at two positions and is therefore not a continuous π-system. Its NICS(1) value is expected to be close to zero, indicating a non-aromatic character. This is consistent with the general understanding that hydrogenation of an aromatic ring disrupts the cyclic delocalization of π-electrons, leading to a loss of aromaticity.
| Ring System | Predicted Aromatic Character | Predicted NICS(1) Value (ppm) |
| Fused Benzene Ring | Aromatic | -8 to -12 |
| Dihydrotriazine Ring | Non-aromatic | -1 to +1 |
Note: The NICS(1) values are predictive and based on typical values for benzene and non-aromatic heterocyclic rings found in the literature. github.ioresearchgate.net Actual values would require specific DFT calculations.
The electronic properties of the dihydrotriazine ring, including the presence of nitrogen atoms and the ethyl substituent, can have a minor electronic influence on the fused benzene ring. However, this effect is not expected to significantly diminish the benzene ring's fundamental aromatic stability. The clear distinction in aromaticity between the two fused rings is a defining feature of the molecule's electronic structure. nih.gov
Reaction Mechanisms and Chemical Reactivity of 2,3 Dihydro 1,2,4 Benzotriazines
Mechanistic Pathways of Dihydrobenzotriazine Formation
The most established and versatile route to synthesizing 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines is a multi-step process that begins with the corresponding 2-nitrophenylhydrazones. nih.govresearchgate.net This general pathway is applicable to a wide variety of ketones, including aliphatic, alicyclic, and aryl aliphatic types, provided there is no significant steric hindrance near the carbonyl group. nih.gov
The reaction sequence proceeds through two critical steps:
Reduction of the Nitro Group : The initial step involves the reduction of the nitro group on the 2-nitrophenylhydrazone to a primary amino group. While various reducing agents can be used, catalytic hydrogenation over Palladium on carbon (Pd/C) is often preferred as it provides quantitative yields and minimizes side reactions. nih.gov This reduction yields the corresponding 2-aminophenylhydrazone.
Cyclization and Oxidation : The newly formed 2-aminophenylhydrazone is unstable and spontaneously undergoes an intramolecular nucleophilic attack. The amino group attacks the hydrazone carbon, leading to the formation of a cyclic 1,2,3,4-tetrahydro-1,2,4-benzotriazine intermediate. nih.govresearchgate.net This tetrahydro compound is readily oxidized to the more stable 3,4-dihydro-1,2,4-benzotriazine. The oxidation is typically accomplished by simply bubbling air through an ethanolic solution of the intermediate. nih.gov
This entire sequence, from the reduction of the 2-nitrophenylhydrazone to the final air oxidation of the tetrahydrobenzotriazine intermediate, represents the general and most common pathway for the formation of the dihydrobenzotriazine ring system. nih.govresearchgate.net
Table 1: Mechanistic Steps in Dihydrobenzotriazine Formation
| Step | Reactant | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Nitrophenylhydrazone | Reduction of nitro group | 2-Aminophenylhydrazone |
| 2 | 2-Aminophenylhydrazone | Intramolecular cyclization | 1,2,3,4-Tetrahydro-1,2,4-benzotriazine |
| 3 | 1,2,3,4-Tetrahydro-1,2,4-benzotriazine | Air oxidation | 3,4-Dihydro-1,2,4-benzotriazine |
Redox Chemistry of the Dihydrobenzotriazine System
The dihydro-1,2,4-benzotriazine system can be further oxidized to the fully aromatic 1,2,4-benzotriazine (B1219565). The 1,2,3,4-tetrahydro-1,2,4-benzotriazine intermediate can be directly oxidized to the aromatic species. researchgate.net A common laboratory method involves the use of activated manganese dioxide (MnO2) to facilitate this transformation. researchgate.net
Alternatively, certain 1,2-dihydro-1,2,4-benzotriazines can undergo a thermal elimination reaction to yield the corresponding fully aromatic benzotriazines. rsc.org This indicates that the dihydro system is a stable but intermediate state in the oxidation pathway to the completely aromatic ring.
The electronic properties of the benzotriazine system can be significantly influenced by the nature and position of substituents. The electron-accepting capabilities of the heterocyclic core are tunable, a feature that is critical for its application in various fields.
Studies on related quinoidal 1,2,4-benzotriazinone systems have provided insight into these structure-property relationships. The position of substituents plays a key role:
Substituents at the N1 position : These groups primarily exert an inductive effect on the ring system's electrochemistry. This is because steric interactions with the peri C8 hydrogen cause the N1-aryl groups to twist out of the plane of the benzotriazine core.
Substituents at the C3 position : These groups have a more complex influence, affecting the electronic properties through a combination of both mesomeric (resonance) and inductive effects. This is due to the C3-aryl groups typically being in the same plane as the benzotriazine ring.
By strategically placing electron-withdrawing groups at these positions, the electron-accepting nature of the benzotriazine scaffold can be enhanced.
Intramolecular Rearrangements and Cyclizations
The dihydrobenzotriazine ring system and its precursors can undergo various intramolecular reactions, leading to more complex fused heterocyclic structures.
A notable example of intramolecular cyclization occurs when the standard synthesis protocol is applied to the 2-nitrophenylhydrazone of levulinic acid. Instead of the expected carboxylic acid product, a tricyclic lactam is formed. It is proposed that the intramolecular acylation does not happen on the rigid dihydrobenzotriazine, but rather at the stage of the more flexible 1,2,3,4-tetrahydrobenzotriazine intermediate.
Furthermore, thermal rearrangements have been observed. For instance, a 2-acyl-1,2-dihydro-1,2,4-benzotriazine can undergo a thermal rearrangement to form the thermodynamically more stable 4-acyl isomer. rsc.org
Heterocyclic Ring Transformations and Cleavages
The 1,2,4-benzotriazine ring is susceptible to transformations and cleavage under certain conditions.
In the presence of water, a competing reaction pathway for some derivatives is a ring contraction that results in the formation of benzimidazoles. rsc.org The proposed mechanism for this transformation involves an initial hydration of the imine bond to give a 1,2,3,4-tetrahydrobenzotriazine, which then undergoes ring-opening followed by re-cyclization to the more stable benzimidazole (B57391) ring. rsc.org Strong reductants can also lead to a reductive ring contraction, ultimately forming benzimidazoles. researchgate.net
The dihydrobenzotriazine ring can also be cleaved. When subjected to warming in an acidic medium (e.g., 2N hydrochloric acid), 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines decompose, breaking down to form aniline (B41778) (or a substituted aniline) and the original ketone used in the synthesis.
Table 2: Summary of Reactivity
| Section | Reaction Type | Conditions | Product(s) |
|---|---|---|---|
| 4.2.1 | Oxidation | MnO2 or Heat | Aromatic 1,2,4-benzotriazine |
| 4.3 | Intramolecular Rearrangement | Heat | Thermodynamically stable isomer |
| 4.4 | Ring Contraction | Water, Heat | Benzimidazole |
| 4.4 | Ring Cleavage | Acid, Heat | Aniline and starting ketone |
Reactivity at the Ethyl Substituent
A review of the available scientific literature did not yield specific information regarding the chemical reactivity of the ethyl group at the C3 position of 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine. Research has predominantly focused on the synthesis and reactivity of the heterocyclic core itself, as well as the influence of various substituents on its pharmacological and electronic properties.
Advanced Applications in Synthetic Organic Chemistry
Utilization as Synthetic Intermediates in Complex Molecule Synthesis
3-Ethyl-2,3-dihydro-1,2,4-benzotriazine and its corresponding aromatic form, 3-ethyl-1,2,4-benzotriazine (B14074083), serve as pivotal intermediates in the synthesis of more complex and functionally rich molecules. The inherent reactivity of the 1,2,4-benzotriazine (B1219565) core allows for various chemical modifications, enabling its incorporation into larger molecular frameworks.
The synthesis of such complex derivatives typically involves the initial formation of the 3-ethyl-1,2,4-benzotriazine core, followed by functionalization of the benzo ring or the triazine ring. This modular approach allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.
Precursors for Diverse Fused Heterocyclic Scaffolds
The 1,2,4-benzotriazine ring system is a versatile platform for the construction of a wide array of fused heterocyclic scaffolds. This compound can be readily oxidized to its aromatic counterpart, 3-ethyl-1,2,4-benzotriazine, which then serves as a key precursor for subsequent annulation reactions. researchgate.net These reactions typically involve the participation of the nitrogen atoms and the adjacent carbon atom of the triazine ring, leading to the formation of new five- or six-membered rings.
The resulting fused heterocyclic systems are of significant interest due to their prevalence in pharmacologically active compounds. Depending on the reaction partners and conditions, a variety of fused scaffolds can be accessed. For example, reactions with appropriate bifunctional reagents can lead to the formation of triazolo-, pyrazolo-, imidazo-, and thiazolo-fused benzotriazines.
Below is a table of representative fused heterocyclic systems that can be conceptually derived from a 3-substituted-1,2,4-benzotriazine precursor:
| Fused Heterocyclic System | General Structure | Potential Synthetic Utility |
| Triazolo[5,1-c] umsystem.edunih.govnih.govbenzotriazine | A five-membered triazole ring fused to the benzotriazine core. | Core scaffold in medicinal chemistry with a wide range of biological activities. |
| Imidazo[1,2-c] umsystem.edunih.govnih.govbenzotriazine | A five-membered imidazole (B134444) ring fused to the benzotriazine core. | Found in compounds with potential applications as enzyme inhibitors and receptor ligands. |
| Thiazolo[2,3-c] umsystem.edunih.govnih.govbenzotriazine | A five-membered thiazole (B1198619) ring fused to the benzotriazine core. | A structural motif present in various bioactive molecules, including antimicrobial and anticancer agents. |
| Pyrrolo[2,1-c] umsystem.edunih.govnih.govbenzotriazine | A five-membered pyrrole (B145914) ring fused to the benzotriazine core. | Serves as a template for the development of novel therapeutic agents. |
The ability to generate such a diverse range of fused heterocyclic scaffolds from a common precursor highlights the synthetic utility of this compound in the exploration of novel chemical space.
Methodologies for Diversity-Oriented Synthesis and Library Generation
A cornerstone of modern drug discovery and chemical biology is the generation of diverse libraries of small molecules for high-throughput screening. The principles of diversity-oriented synthesis (DOS) aim to efficiently create collections of structurally diverse compounds from a common starting material. In this regard, the benzotriazole (B28993) moiety, which can be seen as a component of the 1,2,4-benzotriazine system, offers a powerful and versatile tool.
The "benzotriazole methodology" is a well-established strategy in synthetic chemistry where the benzotriazole group acts as an excellent leaving group. nih.govlupinepublishers.com This property can be harnessed for the generation of compound libraries. In a typical DOS workflow, a molecule containing the benzotriazole moiety can be reacted with a diverse set of nucleophiles, leading to the formation of a library of new compounds with the displacement of the benzotriazole group.
While direct applications of this compound in DOS are not extensively documented, the underlying principle of using the benzotriazole part of the molecule as a synthetic handle is highly relevant. The concept involves the activation of a specific position in a molecule by the attachment of a benzotriazole group, which can then be substituted by a variety of other functional groups.
The following table illustrates the general concept of using a benzotriazole (Bt) derivative as a versatile intermediate in library generation:
| Reaction Type | Reactant | Product | Diversity Element |
| C-C Bond Formation | R-MgX (Grignard Reagent) | R-R' | A wide range of alkyl, aryl, or vinyl groups. |
| C-N Bond Formation | R-NH2 (Amine) | R-NHR' | A diverse array of primary and secondary amines. |
| C-O Bond Formation | R-OH (Alcohol) | R-OR' | A variety of alcohols and phenols. |
| C-S Bond Formation | R-SH (Thiol) | R-SR' | A range of thiols and mercaptans. |
This strategy allows for the rapid and efficient generation of a multitude of analogs from a common benzotriazole-containing intermediate, making it a valuable approach in the quest for new bioactive molecules.
Strategies for Masking Ketone Functionalities (Latentiation)
The protection and deprotection of reactive functional groups is a fundamental concept in multi-step organic synthesis. This compound can be viewed as a masked, or "latent," form of the ketone propiophenone. This is because the dihydrobenzotriazine ring can be synthesized from the corresponding ketone and can be hydrolyzed back to the ketone under specific conditions. nih.gov
The formation of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines is generally achieved through the reduction of 2-nitrophenylhydrazones of various ketones. nih.govnih.gov This process effectively transforms the carbonyl group into the dihydrobenzotriazine moiety. The stability of this heterocyclic system under certain conditions allows it to act as a protecting group for the ketone functionality.
The deprotection, or unmasking, of the ketone can be achieved by treatment with aqueous acid. nih.gov This acid-catalyzed hydrolysis cleaves the dihydrobenzotriazine ring, regenerating the original ketone. This strategy of latentiation is particularly useful when the ketone functionality needs to be preserved while other parts of the molecule undergo chemical transformations that are incompatible with a free carbonyl group.
The relationship between the ketone and its masked dihydrobenzotriazine form is summarized in the table below:
| Ketone | Masked Form (Dihydrobenzotriazine) | Deprotection Condition |
| Propiophenone | This compound | Aqueous Acid (e.g., HCl) |
This reversible transformation underscores the utility of the 2,3-dihydro-1,2,4-benzotriazine scaffold as a strategic tool for the temporary masking of ketone functionalities in complex synthetic endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
